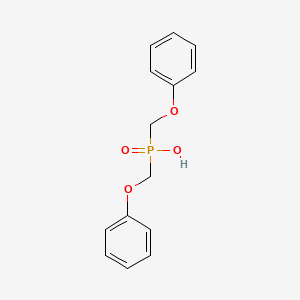

bis(phenoxymethyl)phosphinic acid

Description

Bis(aminomethyl)phosphinic acid is a phosphinic acid derivative characterized by two aminomethyl substituents attached to the phosphorus atom. This compound has garnered significant attention as a scaffold for developing bacterial urease inhibitors, particularly targeting pathogens like Helicobacter pylori and Proteus mirabilis . Its synthesis typically involves a three-component Mannich-type reaction, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl groups) . The compound exhibits competitive inhibition against ureases, with inhibitory activities in the low micromolar range (IC₅₀: 0.29–200 μM) . Structural modifications, such as alkyl chain elongation (e.g., n-hexyl derivatives), enhance potency, while excessive methylation diminishes activity . Additionally, its copper(II) complexes have been studied for their coordination properties in aqueous solutions .

Properties

IUPAC Name |

bis(phenoxymethyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,11-17-13-7-3-1-4-8-13)12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUIBPCMCATWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCP(=O)(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenoxymethyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenol with formaldehyde to form phenoxymethanol, which is then reacted with phosphorus trichloride to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures and pressures, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(phenoxymethyl)phosphinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Bis(phenoxymethyl)phosphinic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(phenoxymethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of bis(aminomethyl)phosphinic acid with structurally related phosphinic acid derivatives:

Key Differences and Trends

Biological Activity: Bis(aminomethyl)phosphinic acid derivatives exhibit superior urease inhibition compared to simpler phosphonic acids (e.g., N-methylaminomethylphosphonic acid) . Symmetrical dimethylation (e.g., compound 21) reduces activity against S. pasteurii urease, while asymmetric substitution retains potency .

Synthetic Complexity: Bis(perfluoroalkyl)phosphinic acid anhydrides require specialized conditions (e.g., P₂O₅) for synthesis, unlike the Mannich-based routes for bis(aminomethyl) analogues . Enantiomer resolution of bis(1-hydroxyphenylmethyl)phosphinic acid demands chiral resolving agents (e.g., 1-phenylethylamine) .

Industrial Utility :

- Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) outperforms other extractants (e.g., HDEHP, PC-88A) in cobalt and thorium recovery due to its resistance to hydrolysis and high selectivity .

- Perfluoroalkyl derivatives are pivotal in producing thermally stable anhydrides for specialty chemicals .

Coordination Chemistry: Bis(aminomethyl)phosphinic acid forms stable Cu(II) complexes, with EPR studies revealing distinct geometric configurations compared to N-glycine-substituted analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.